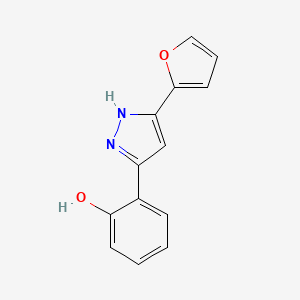![molecular formula C26H18N4O7 B11102694 4,4'-oxybis[N-(3-nitrophenyl)benzamide] CAS No. 300727-16-6](/img/structure/B11102694.png)
4,4'-oxybis[N-(3-nitrophenyl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Oxybis[N-(3-nitrophenyl)benzamide] is an organic compound with the molecular formula C26H18N4O7 This compound is characterized by the presence of two benzamide groups connected through an oxygen atom, with nitro groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis[N-(3-nitrophenyl)benzamide] typically involves the acylation of amines with 4,4’-oxydibenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis[N-(3-nitrophenyl)benzamide] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically nitro derivatives or amines.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
4,4’-Oxybis[N-(3-nitrophenyl)benzamide] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,4’-oxybis[N-(3-nitrophenyl)benzamide] involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)benzamide: A simpler derivative with similar structural features but lacking the oxygen bridge.
4,4’-Oxybis[N-(4-nitrophenyl)benzamide]: A closely related compound with nitro groups in different positions on the benzene rings.
Uniqueness
4,4’-Oxybis[N-(3-nitrophenyl)benzamide] is unique due to the presence of the oxygen bridge connecting the benzamide groups and the specific positioning of the nitro groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
300727-16-6 |
|---|---|
Molecular Formula |
C26H18N4O7 |
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-4-[4-[(3-nitrophenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C26H18N4O7/c31-25(27-19-3-1-5-21(15-19)29(33)34)17-7-11-23(12-8-17)37-24-13-9-18(10-14-24)26(32)28-20-4-2-6-22(16-20)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI Key |
FWSHXRLWWXJJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol](/img/structure/B11102614.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-4-methylbenzohydrazide](/img/structure/B11102633.png)

![1-({[(2E,4aR,6aS,6bS,10aR)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]amino}oxy)ethanone](/img/structure/B11102644.png)
![2-oxo-2-phenylethyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate](/img/structure/B11102648.png)
![5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11102652.png)
![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11102660.png)
![2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B11102661.png)
![2-(3-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11102663.png)

![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11102673.png)
![2-(2-Oxo-1,2-dihydroindol-3-ylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11102676.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11102679.png)
![1-(5-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11102690.png)
